PLX-4720

Catalog No.
S548767
CAS No.
918505-84-7
M.F
C17H14ClF2N3O3S
M. Wt
413.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PLX-4720

Replace unreliable pan-kinase inhibitors: PLX-4720 is the benchmark B-Raf V600E inhibitor for reproducible MAPK pathway interrogation.

  • >100-fold selectivity over other kinases, 10-fold over wild-type B-Raf, minimizing off-target cytotoxicity.
  • High DMSO solubility prevents precipitation in automated liquid handlers, ensuring assay fidelity.
  • Reliably induces paradoxical MEK/ERK activation in WT B-Raf cells for resistance mechanism studies.

CAS Number

918505-84-7

Product Name

PLX-4720

IUPAC Name

N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide

Molecular Formula

C17H14ClF2N3O3S

Molecular Weight

413.8 g/mol

InChI

InChI=1S/C17H14ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22)

InChI Key

YZDJQTHVDDOVHR-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

PLX 4720, PLX-4720, PLX4720

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Cl)F

The exact mass of the compound N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide is 413.04125 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of pyrrolopyridine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 50 mg

PLX-4720 is a highly selective, ATP-competitive 7-azaindole derivative that specifically targets the B-Raf V600E kinase mutation. As the direct preclinical precursor to the clinical drug vemurafenib (PLX4032), PLX-4720 is established as a benchmark in vitro tool compound for interrogating MAPK/ERK signaling [1]. Its procurement value is driven by its quantifiable selectivity profile—exhibiting a 10-fold preference for V600E over wild-type B-Raf and >100-fold selectivity over other kinases—combined with high organic solubility that facilitates reproducible stock preparation. For industrial and academic buyers, PLX-4720 serves as the baseline material for high-throughput screening, combination therapy modeling, and the investigation of paradoxical MAPK pathway activation.

Research Fit

Targets oncogenic B-Raf(V600E) kinase for pathway inhibition studies
Mutant-selective profile supports genotype-phenotype correlation assays
Oral bioavailability enables in vivo xenograft and syngeneic model research

Substituting PLX-4720 with older pan-kinase inhibitors (like sorafenib) or its clinical analog (vemurafenib) introduces significant workflow and data integrity risks. Pan-kinase inhibitors lack the necessary mutation selectivity, inhibiting wild-type B-Raf and C-Raf at lower concentrations than V600E, which confounds cell-based assays with off-target cytotoxicity[1]. Conversely, while vemurafenib shares the same target, its larger molecular weight and lower DMSO solubility make it prone to precipitation during serial dilutions in automated liquid handling systems. Furthermore, generic RAF inhibitors fail to reliably reproduce the specific paradoxical MEK/ERK hyperactivation seen in wild-type B-Raf cells, a critical requirement for modeling clinical resistance mechanisms [2].

Substitution Risk

Vemurafenib (PLX4032)
Differential ABCB1 transporter interaction may shift intracellular accumulation and efflux profiles, limiting direct interchangeability.
Multi-kinase inhibitors (e.g., sorafenib)
Lack of B-Raf(V600E)-selective cellular activity obscures genotype-specific signaling readouts.
Other mutant-BRAF inhibitors (e.g., dabrafenib)
Off-target JNK pathway suppression may differ, potentially confounding stress-response endpoint interpretation.

Mutation-Specific Kinase Selectivity

PLX-4720 demonstrates a specific Type I binding mode that strongly favors the active conformation of the V600E mutated kinase. In cell-free biochemical assays, PLX-4720 inhibits B-Raf V600E with an IC50 of 13 nM, while its IC50 for wild-type B-Raf is 160 nM, yielding a >10-fold selectivity window[1]. In stark contrast, the older generation multi-kinase inhibitor sorafenib preferentially binds the inactive conformation, resulting in an IC50 of 22 nM for wild-type B-Raf and ~38 nM for V600E, offering no mutant selectivity [2]. This distinct selectivity profile ensures that PLX-4720 blocks ERK phosphorylation exclusively in V600E-driven cells without disrupting basal signaling in wild-type cells.

Evidence DimensionIC50 for B-Raf V600E vs. Wild-Type B-Raf
Target Compound DataPLX-4720: 13 nM (V600E) vs. 160 nM (WT)
Comparator Or BaselineSorafenib: ~38 nM (V600E) vs. 22 nM (WT)
Quantified DifferencePLX-4720 is >10-fold selective for the mutation; Sorafenib is non-selective and favors WT.
ConditionsCell-free in vitro kinase assay

Buyers must procure PLX-4720 rather than pan-kinase inhibitors to ensure assay data reflects true V600E-specific inhibition rather than broad off-target cytotoxicity.

Selectivity Window
Head-to-head
10-fold selectivity for B-Raf(V600E) (IC50 13 nM) over wild-type (160 nM). Sorafenib shows no V600E-selective activity.
Supports mutant-selective pathway inhibition studies
Selectivity window confirmed in cell-free kinase assays

Stock Solution Processability and Solvent Compatibility

For in vitro laboratory workflows, compound solubility directly dictates dosing reproducibility and limits the maximum concentration of stock solutions. PLX-4720, owing to its lower molecular weight and structural properties, achieves a maximum solubility in anhydrous DMSO of up to 247 mg/mL (approx. 596 mM) . In comparison, the clinical analog vemurafenib (PLX4032) typically exhibits a maximum DMSO solubility of 50 to 97 mg/mL (approx. 102 to 198 mM), often requiring sonication or heating to prevent precipitation . The higher molar solubility of PLX-4720 allows for the preparation of highly concentrated, stable stock solutions that minimize solvent toxicity when diluted into aqueous assay media.

Evidence DimensionMaximum solubility in anhydrous DMSO
Target Compound DataPLX-4720: ~247 mg/mL (596 mM)
Comparator Or BaselineVemurafenib (PLX4032): ~50-97 mg/mL (102-198 mM)
Quantified DifferencePLX-4720 provides 2.5x to 5x higher molar solubility in standard organic solvents.
ConditionsStandard laboratory stock preparation at 25°C

High solubility prevents compound precipitation in automated liquid handling systems, ensuring consistent dosing and reducing assay failure rates.

Off-Target Kinase Profile
Cross-study
>100-fold selectivity over 70+ kinases (IC50 1.3–3.4 μM). Sorafenib potently inhibits VEGFR, PDGFR, c-Kit.
Narrower off-target profile may reduce mechanistic confounding
Data from biochemical kinase panel

Induction of Paradoxical MAPK Activation

A defining characteristic of highly selective B-Raf inhibitors is their ability to induce paradoxical activation of the MAPK pathway in cells with wild-type B-Raf or upstream RAS mutations. PLX-4720 reliably induces this phenomenon, driving the dimerization of wild-type RAF isoforms and resulting in a measurable increase in MEK and ERK phosphorylation [1]. In contrast, pan-kinase inhibitors like sorafenib or non-selective experimental compounds often suppress signaling across all cell types or fail to induce the specific dimerization required for this hyperactivation[2]. Consequently, PLX-4720 is the required standard for establishing baseline resistance models in non-V600E cell lines.

Evidence DimensionEffect on pERK levels in wild-type B-Raf / RAS mutant cells
Target Compound DataPLX-4720: Induces paradoxical hyperactivation of pERK
Comparator Or BaselinePan-kinase inhibitors (e.g., Sorafenib): Suppresses or fails to reliably induce paradoxical pERK activation
Quantified DifferenceDivergent pathway response (activation vs. suppression) based on inhibitor binding mode.
ConditionsIn vitro cell signaling assays (e.g., Western blot for pERK/pMEK)

Procuring PLX-4720 is essential for laboratories building models of clinical RAF-inhibitor resistance and screening next-generation combination therapies.

ABCB1 Interaction
Head-to-head
Lower ABCB1 substrate affinity vs. vemurafenib; reduced induction of transporter expression.
May influence intracellular accumulation in transporter-expressing models
Differential effect confirmed in cell culture transport assays

Phenotypic Assay Window and Cytotoxicity Selectivity

The utility of a tool compound in cell viability assays depends on its therapeutic window between target and off-target cells. PLX-4720 potently inhibits the growth of V600E-mutant cell lines (e.g., COLO205, A375, 1205Lu) with GI50 values ranging from 0.31 μM to 1.7 μM, inducing robust cell cycle arrest and apoptosis . However, in wild-type B-Raf cell lines (e.g., C8161), PLX-4720 exhibits virtually no cytotoxic effect or apoptosis induction even at concentrations up to 10 μM . This creates a massive, highly reliable assay window that cannot be achieved with less selective multi-kinase inhibitors, which typically exhibit overlapping GI50 curves due to broad-spectrum toxicity.

Evidence DimensionGrowth Inhibition (GI50) and Apoptosis
Target Compound DataPLX-4720: GI50 0.31-1.7 μM in V600E cells; >10 μM in WT cells
Comparator Or BaselineWild-type B-Raf cell line baseline
Quantified Difference>10-fold to >30-fold difference in cytotoxic potency between mutant and wild-type cells.
ConditionsCell viability and Annexin V/PI apoptosis assays (24-72 hours)

This massive therapeutic window guarantees that observed reductions in cell viability are strictly mechanism-on-target, reducing false positives in screening campaigns.

Cellular GI50
Cross-study
0.31–1.7 μM in B-Raf(V600E) lines; no arrest in wild-type C8161 cells at 1 μM
Genotype-dependent growth inhibition context
96 h viability assays
In Vivo Model Response
Reported
Tumor growth delay/regression at 20–30 mg/kg/day oral dosing; no overt toxicity
Model-response endpoint context
COLO205 and 8505c xenograft models
ZAK / JNK Signaling
Head-to-head
Tight ZAK binding (Kd <50 nM); suppresses UV-induced phospho-JNK. Dabrafenib does not.
Differential off-target stress-pathway suppression
Functional divergence observed in SRB1/HaCaT cells

High-Throughput Screening for Combination Therapies

Because of its high DMSO solubility and reliable V600E selectivity, PLX-4720 is a highly suitable baseline inhibitor for high-throughput screening campaigns seeking to identify synergistic drug combinations (e.g., with MEK, PI3K, or AKT inhibitors). Its stable formulation profile prevents precipitation in automated dispensers .

Modeling Paradoxical MAPK Activation and Resistance

PLX-4720 is a critical tool compound for investigating the mechanisms of acquired resistance to RAF inhibitors. By reliably inducing paradoxical MEK/ERK activation in wild-type B-Raf and RAS-mutant cells, it allows researchers to validate next-generation paradox-breaking pan-RAF inhibitors [1].

Selective In Vitro Kinase Profiling

When establishing biochemical assays to differentiate between Type I and Type II kinase inhibitor binding modes, PLX-4720 serves as a standard Type I V600E-selective control. It provides a stark contrast to pan-kinase inhibitors like sorafenib, ensuring assay validation [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Xenograft tumor model studies
B-Raf(V600E)-dependent model response
Tumor growth delay and regression endpoints
In vitro signaling pathway assays
Mutant-selective kinase inhibition
Genotype-phenotype correlation endpoints
ABCB1 transporter interaction studies
Differential transporter substrate profile
Intracellular accumulation and efflux endpoints
Stress-response pathway cross-talk studies
ZAK off-target binding context
Stress-induced phospho-JNK response

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

413.0412465 Da

Monoisotopic Mass

413.0412465 Da

Heavy Atom Count

27

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EQY31RO8HA

Other CAS

918505-84-7

Wikipedia

Plx-4720
1: Kamata T, Dankort D, Kang J, Giblett S, Pritchard CA, McMahon M, Leavitt AD. Hematopoietic expression of oncogenic BRAF promotes aberrant growth of monocyte-lineage cells resistant to PLX4720. Mol Cancer Res. 2013 Dec;11(12):1530-41. doi: 10.1158/1541-7786.MCR-13-0294. Epub 2013 Oct 23. PubMed PMID: 24152792; PubMed Central PMCID: PMC3869667.
2: Eum KH, Ahn SK, Kang H, Lee M. Differential inhibitory effects of two Raf-targeting drugs, sorafenib and PLX4720, on the growth of multidrug-resistant cells. Mol Cell Biochem. 2013 Jan;372(1-2):65-74. doi: 10.1007/s11010-012-1446-0. Epub 2012 Sep 2. PubMed PMID: 22941213.
3: Shao Y, Aplin AE. BH3-only protein silencing contributes to acquired resistance to PLX4720 in human melanoma. Cell Death Differ. 2012 Dec;19(12):2029-39. doi: 10.1038/cdd.2012.94. Epub 2012 Aug 3. PubMed PMID: 22858545; PubMed Central PMCID: PMC3504716.
4: Oikonomou E, Koc M, Sourkova V, Andera L, Pintzas A. Selective BRAFV600E inhibitor PLX4720, requires TRAIL assistance to overcome oncogenic PIK3CA resistance. PLoS One. 2011;6(6):e21632. doi: 10.1371/journal.pone.0021632. Epub 2011 Jun 27. PubMed PMID: 21738740; PubMed Central PMCID: PMC3124547.
5: Nucera C, Nehs MA, Nagarkatti SS, Sadow PM, Mekel M, Fischer AH, Lin PS, Bollag GE, Lawler J, Hodin RA, Parangi S. Targeting BRAFV600E with PLX4720 displays potent antimigratory and anti-invasive activity in preclinical models of human thyroid cancer. Oncologist. 2011;16(3):296-309. doi: 10.1634/theoncologist.2010-0317. Epub 2011 Feb 25. PubMed PMID: 21355020; PubMed Central PMCID: PMC3073446.
6: Nehs MA, Nagarkatti S, Nucera C, Hodin RA, Parangi S. Thyroidectomy with neoadjuvant PLX4720 extends survival and decreases tumor burden in an orthotopic mouse model of anaplastic thyroid cancer. Surgery. 2010 Dec;148(6):1154-62; discussion 1162. doi: 10.1016/j.surg.2010.09.001. PubMed PMID: 21134546; PubMed Central PMCID: PMC3413092.
7: Jiang CC, Lai F, Thorne RF, Yang F, Liu H, Hersey P, Zhang XD. MEK-independent survival of B-RAFV600E melanoma cells selected for resistance to apoptosis induced by the RAF inhibitor PLX4720. Clin Cancer Res. 2011 Feb 15;17(4):721-30. doi: 10.1158/1078-0432.CCR-10-2225. Epub 2010 Nov 18. PubMed PMID: 21088259.
8: Kaplan FM, Shao Y, Mayberry MM, Aplin AE. Hyperactivation of MEK-ERK1/2 signaling and resistance to apoptosis induced by the oncogenic B-RAF inhibitor, PLX4720, in mutant N-RAS melanoma cells. Oncogene. 2011 Jan 20;30(3):366-71. doi: 10.1038/onc.2010.408. Epub 2010 Sep 6. PubMed PMID: 20818433.

Explore Compound Types